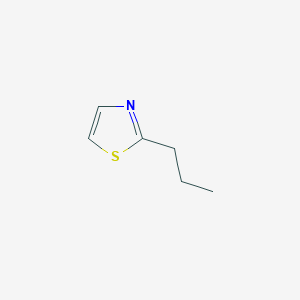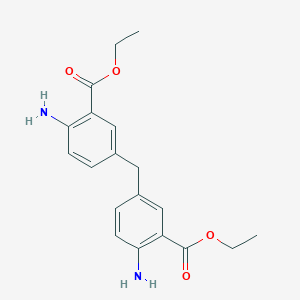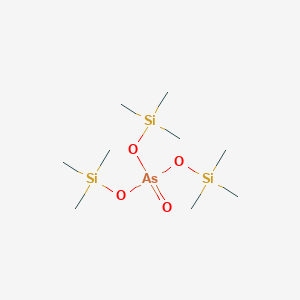
Pterosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pterosterone, also known as 7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one, is a natural compound found in various plants and fruits. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Pterosterone has gained attention in recent years due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Hormonal Therapy in Endometrial Cancer
Progesterone receptor signaling in the microenvironment of endometrial cancer plays a critical role in the response to hormonal therapy. Stromal signaling through the progesterone receptor is essential for progesterone's antitumor effects, and epigenetic derepression of stromal progesterone receptor could be a therapeutic target in hormone-refractory endometrial tumors (Janzen et al., 2013).
Prevention of Preterm Birth
Progesterone has been used in preventing preterm birth (PTB), particularly in women with a short cervical length. However, more study is required to identify appropriate candidates and optimal formulations for its use in this context (Tita & Rouse, 2009).
Craniofacial Bone Regeneration
Parathyroid hormone, including signaling at the PTH/PTH-related protein receptor, shows promise in regenerative applications like craniofacial bone formation and tooth development. This could be significant for conditions like osteonecrosis of the jaw (Chan & McCauley, 2013).
Progesterone's Role in Myometrial Cells
Progesterone acts through the nuclear glucocorticoid receptor to suppress inflammatory cytokine-induced prostaglandin synthesis in human term myometrial cells, a mechanism crucial for prolonging gestation in women at risk of preterm labor (Lei et al., 2012).
Anticancer Properties of Pterostilbene
Pterostilbene, a natural compound related to resveratrol, shows anticancer properties. It weakens the antioxidant defenses of aggressive cancer cells by affecting the pituitary gland- and Nrf2-dependent mechanism, which could be significant for sensitizing cancers to therapy (BenllochMaría et al., 2016).
Detection of Phytoecdysteroids in Ticks
Ticks, such as Rhipicephalus sanguineus, can detect phytoecdysteroids like pterosterone. This discovery has implications for understanding the role of ecdysteroids in tick biology and potentially developing repellents or control methods (Soares et al., 2012).
Progesterone's Anticonvulsant Activity
Progesterone's anticonvulsant potency in models of seizures is significant and is not dependent on the progesterone receptor. This suggests that its effects in seizure control are likely due to its conversion to neurosteroids like allopregnanolone (Reddy et al., 2004).
Propriétés
Numéro CAS |
18089-44-6 |
|---|---|
Nom du produit |
Pterosterone |
Formule moléculaire |
C27H44O7 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-14(2)18(28)12-23(32)26(5,33)22-7-9-27(34)16-10-19(29)17-11-20(30)21(31)13-24(17,3)15(16)6-8-25(22,27)4/h10,14-15,17-18,20-23,28,30-34H,6-9,11-13H2,1-5H3/t15-,17-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 |
Clé InChI |
UMMBJCYNGLCGEF-OAUIFJKNSA-N |
SMILES isomérique |
CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |
SMILES |
CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
SMILES canonique |
CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



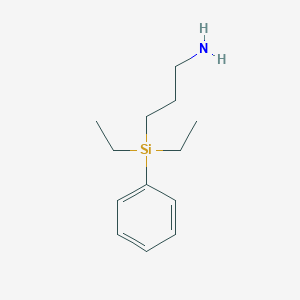
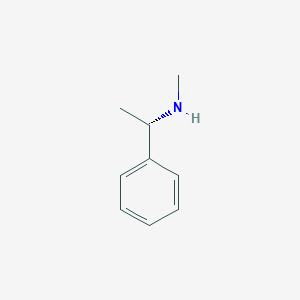
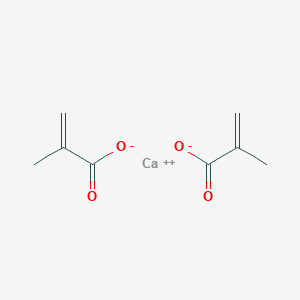

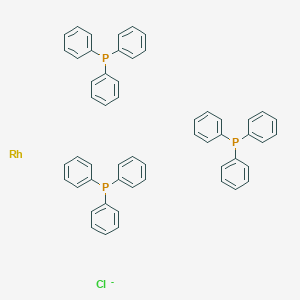
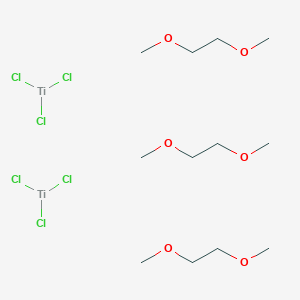
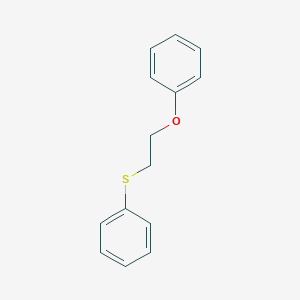
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
